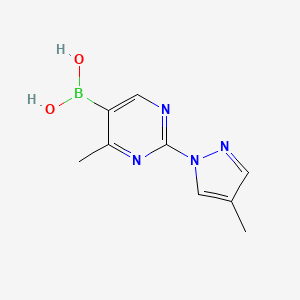
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and isopropyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors allows for the large-scale production of this compound with high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and boronate esters (from amination) .
Aplicaciones Científicas De Investigación
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a versatile ligand in coordination chemistry . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl and pyridine groups.
6-Isopropylpyridin-3-ylboronic Acid: Similar but lacks the fluoro group
Uniqueness
(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is unique due to the combination of its fluoro, isopropyl, and pyridine substituents. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H11BFNO2 |
|---|---|
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
(4-fluoro-6-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-5(2)8-3-7(10)6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 |
Clave InChI |
TXKLZCSRDARTCB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1F)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

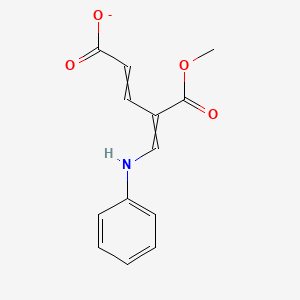
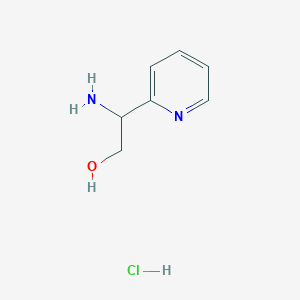
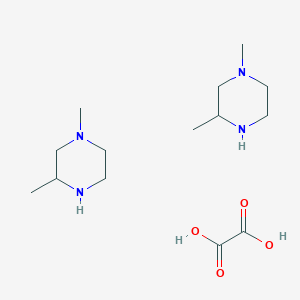
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
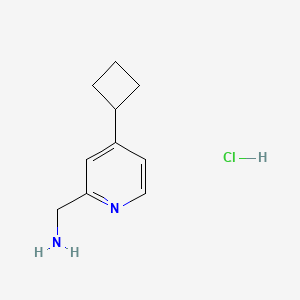
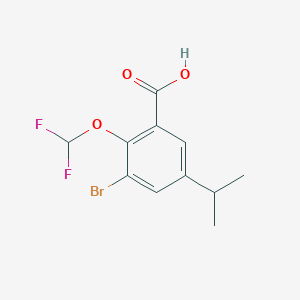
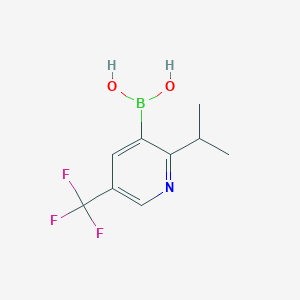

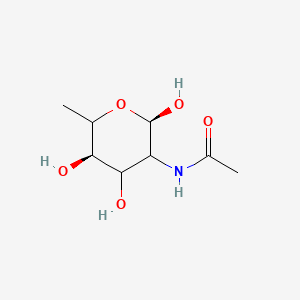
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
